3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Description
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.
Properties
IUPAC Name |
3-fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-5-2-8(6-13(11)17)10-4-3-9(14(18)19)7-12(10)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHWSTMQNMLKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691495 | |
| Record name | 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-92-6 | |
| Record name | 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxycarbonylphenylboronic acid and 3-fluorobenzoic acid.
Suzuki-Miyaura Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols in the presence of acid catalysts.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Esterification: Alcohols like methanol or ethanol are used with acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products with substituted functional groups on the aromatic ring.
Esterification: Ester derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but lacks the second fluorine atom.
3-Fluorobenzoic acid: Contains a single fluorine atom and a carboxylic acid group but lacks the methoxycarbonyl group.
Uniqueness
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
